1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethylpropanone moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound . Industrial production methods often involve the use of less toxic compounds and improved yields to ensure safety and efficiency .
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, reducing their activity and affecting cellular processes.
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of human equilibrative nucleoside transporters but has different selectivity and potency.
1-(4-Fluorophenyl)piperazine: Another piperazine derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGGTKLTRXHDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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